N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide
Description
N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide is a complex organic compound that features an imidazole ring, a furan ring, and a carboxamide group
Properties
IUPAC Name |
N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-13-9-14(11-23-13)17(21)19-15-3-2-4-16(10-15)22-8-7-20-6-5-18-12-20/h2-6,9-12H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSJWNDJXOQGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC(=CC=C2)OCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the furan ring and the final coupling to introduce the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The imidazole and furan rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-2-carboxamide
- N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylthiophene-3-carboxamide
- N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylpyrrole-3-carboxamide
Uniqueness
N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and furan rings allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
